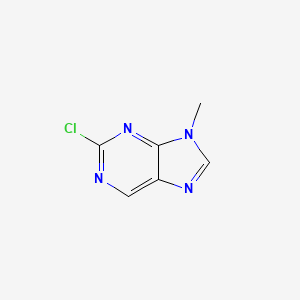

2-chloro-9-methyl-9H-purine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-9-methylpurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-11-3-9-4-2-8-6(7)10-5(4)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVDDOZWEOPXRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=CN=C(N=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428064 | |

| Record name | 2-chloro-9-methyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2346-73-8 | |

| Record name | 2-chloro-9-methyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-9-methyl-9H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Molecular Profile and Physicochemical Properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-chloro-9-methyl-9H-purine

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond a simple recitation of facts to explain the underlying principles of its reactivity and utility, offering field-proven insights into its application.

This compound is a substituted purine, a class of molecules fundamental to biochemistry (e.g., adenine, guanine). Its synthetic value is derived from the purine scaffold, which is prevalent in biologically active molecules, and the strategically placed chloro group at the C2 position, which serves as a versatile reactive handle. The methyl group at the N9 position prevents tautomerization and directs the regioselectivity of further reactions, making it a predictable and reliable intermediate.

Quantitative data for the molecule is summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2346-73-8 | [1] |

| Molecular Formula | C₆H₅ClN₄ | [1] |

| Molecular Weight | 168.58 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 129-130 °C | [1] |

| Solubility | Limited solubility in water; soluble in organic solvents such as methanol, ethyl acetate, and DMF. | [3] |

Spectroscopic Characterization: Verifying Identity

Expected Spectroscopic Data:

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ¹H NMR | ~8.1 | Singlet | H-8 | The sole proton on the purine ring system, deshielded by adjacent nitrogen atoms. |

| ¹H NMR | ~3.9 | Singlet | N-CH₃ | Protons of the methyl group attached to the N9 nitrogen. |

| ¹³C NMR | ~153 | Singlet | C-2 | Carbon bearing the chloro group, significantly influenced by adjacent nitrogens. |

| ¹³C NMR | ~152 | Singlet | C-4 | Quaternary carbon in the pyrimidine portion of the ring. |

| ¹³C NMR | ~151 | Singlet | C-6 | Quaternary carbon in the pyrimidine portion of the ring. |

| ¹³C NMR | ~146 | Singlet | C-8 | Carbon attached to the H-8 proton. |

| ¹³C NMR | ~130 | Singlet | C-5 | Quaternary carbon at the fusion of the two rings. |

| ¹³C NMR | ~30 | Singlet | N-CH₃ | Carbon of the N9-methyl group. |

Note: Expected shifts are based on data for 2,6-dichloro-9-methyl-9H-purine in CDCl₃ and may vary slightly based on solvent and experimental conditions.[2]

Chemical Reactivity: The Cornerstone of Synthetic Utility

The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SₙAr) . The purine ring is inherently electron-deficient due to the presence of four electronegative nitrogen atoms. This electronic nature is further amplified by the electron-withdrawing chloro-substituent, making the C2 carbon highly electrophilic and susceptible to attack by nucleophiles.[4][5]

The SₙAr mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step is the initial attack of the nucleophile to form a high-energy, negatively charged intermediate known as a Meisenheimer complex .[5] The stability of this intermediate is key. In the case of purines, attack at the C2 (and C6) position is favored because the resulting negative charge can be delocalized onto the electronegative ring nitrogens through resonance, providing significant stabilization.[6]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).

This reactivity makes this compound an excellent precursor for generating diverse libraries of purine derivatives. The chlorine at C2 can be readily displaced by a wide array of nucleophiles, including:

-

N-Nucleophiles: Ammonia, primary and secondary amines.[7]

-

O-Nucleophiles: Alcohols, phenols (in the presence of a base).

-

S-Nucleophiles: Thiols.

These transformations are foundational in the synthesis of compounds for biological screening, particularly in the development of kinase inhibitors where the purine scaffold mimics the endogenous ATP ligand.[3][8]

Recommended Synthetic Protocol: N9-Methylation of 2-Chloropurine

A reliable method for the synthesis of this compound is the direct N-alkylation of the commercially available 2-chloro-9H-purine. The following protocol is adapted from a robust procedure used for a similar substrate.[2] The key challenge in purine alkylation is controlling regioselectivity (N9 vs. N7). Using a carbonate base in a polar aprotic solvent like DMF typically favors the thermodynamically more stable N9-alkylated product.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-chloro-9H-purine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.6 M), add potassium carbonate (K₂CO₃, 3.0 eq). Cool the suspension to 0 °C in an ice bath.

-

Alkylation: Add iodomethane (CH₃I, 5.0 eq) dropwise to the stirred suspension.

-

Causality Insight: Using a significant excess of the alkylating agent ensures the reaction goes to completion. K₂CO₃ acts as the base to deprotonate the purine, forming the nucleophilic purine anion.

-

-

Reaction Monitoring: Allow the reaction mixture to stir continuously, slowly warming to room temperature over several hours (e.g., 5-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to afford the pure this compound.

-

Self-Validating System: The purity of the final product should be confirmed by NMR spectroscopy and compared against the expected data (Section 2), and its melting point should be measured.

-

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry. The purine core is a well-established "hinge-binding" motif for many protein kinases. By displacing the C2-chloro group with various amine-containing fragments, chemists can systematically explore the chemical space around the purine core to optimize binding affinity, selectivity, and pharmacokinetic properties.[8] This approach has been successfully used to develop inhibitors for a range of kinases implicated in cancer and inflammatory diseases.[9]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not universally available, data from closely related chloropurines indicates that it should be handled with care.[10]

-

Hazard Class: Likely harmful if swallowed or inhaled. Causes skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., argon or nitrogen).[2]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

This guide provides a comprehensive technical overview of this compound, grounding its chemical properties in mechanistic principles to empower its effective use in research and development.

References

- 1. americanelements.com [americanelements.com]

- 2. 2,6-DICHLORO-9-METHYL-9H-PURINE | 2382-10-7 [amp.chemicalbook.com]

- 3. chemshuttle.com [chemshuttle.com]

- 4. benchchem.com [benchchem.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Chloro-9H-purine | 1681-15-8 [sigmaaldrich.com]

An In-depth Technical Guide to 2-chloro-9-methyl-9H-purine (CAS 2346-73-8): A Cornerstone Intermediate in Medicinal Chemistry

Introduction: The Strategic Importance of 2-chloro-9-methyl-9H-purine in Drug Discovery

This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. As a member of the purine family, which forms the backbone of nucleic acids and plays a crucial role in numerous biological processes, this compound and its derivatives are of significant interest for therapeutic applications.[1] The strategic placement of a chloro substituent at the 2-position and a methyl group at the 9-position of the purine core imparts a unique reactivity profile, making it a versatile intermediate for the synthesis of a diverse array of biologically active molecules.[2][3]

This technical guide provides an in-depth exploration of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, key chemical transformations, and its significant role in the development of targeted therapeutics, particularly kinase inhibitors for oncology.

Physicochemical Properties and Spectral Data

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective utilization in synthesis and research.

| Property | Value | Source |

| CAS Number | 2346-73-8 | N/A |

| Molecular Formula | C₆H₅ClN₄ | N/A |

| Molecular Weight | 168.58 g/mol | N/A |

| Melting Point | 135-136 °C | [4] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in organic solvents like DMF, DMSO, and chlorinated solvents. | N/A |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show a sharp singlet for the N9-methyl group protons around δ 3.8-4.0 ppm. The C8-H proton of the purine ring would appear as a singlet further downfield, typically in the range of δ 8.0-8.5 ppm. The C6-H proton would also be a singlet in a similar region.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the five carbon atoms of the purine core and the methyl group. The N9-methyl carbon would resonate in the aliphatic region (around 30-35 ppm). The purine carbons would appear in the aromatic region (δ 130-160 ppm), with the chlorinated carbon (C2) showing a characteristic chemical shift.

-

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak).

Synthesis of this compound

The synthesis of this compound typically involves the selective N9-methylation of a suitable purine precursor. A common and efficient method is the alkylation of 2,6-dichloropurine.

Reaction Scheme: N9-Methylation of 2,6-Dichloropurine

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)[2]

Materials:

-

2,6-Dichloropurine (1.0 eq)

-

Methyl iodide (1.5 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Acetone

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, suspend 2,6-dichloropurine (1.0 eq) and anhydrous potassium carbonate (3.0 eq) in anhydrous DMF.

-

To the stirred suspension, add methyl iodide (1.5 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the suspension to remove the inorganic salts.

-

Remove the DMF from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a mobile phase of acetone/dichloromethane (e.g., 5:95 v/v) to yield this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous DMF and K₂CO₃ is crucial to prevent the hydrolysis of the chloropurines and the alkylating agent.

-

Base: Potassium carbonate acts as a base to deprotonate the purine ring, facilitating the nucleophilic attack on the methyl iodide. An excess is used to ensure complete reaction.

-

Solvent: DMF is an excellent polar aprotic solvent for this reaction, as it effectively dissolves the reactants and facilitates the Sₙ2 reaction.

-

Purification: Column chromatography is necessary to separate the desired N9-methylated product from the isomeric N7-methylated byproduct and any unreacted starting material.

Key Chemical Reactions and Reactivity

The chemical reactivity of this compound is dominated by the chlorine atom at the C2 position, which is susceptible to nucleophilic aromatic substitution (SₙAr).[6][7][8][9] This reactivity allows for the introduction of a wide range of functional groups, making it a valuable precursor for creating diverse chemical libraries for drug screening.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the purine ring system activates the C2 position for attack by nucleophiles. Common nucleophiles include amines, alcohols, and thiols.

Caption: Nucleophilic aromatic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds.[10][11] this compound can participate in these reactions to introduce aryl or vinyl groups at the C2 position.

Caption: Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its application as a versatile scaffold for the synthesis of potent and selective kinase inhibitors.[3][12][13] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The purine core mimics the structure of ATP, the natural substrate for kinases, making purine derivatives ideal candidates for competitive kinase inhibitors.

A common synthetic strategy involves a multi-step approach where functional groups are sequentially introduced at the C6 and C2 positions of the purine ring, starting from a 2-chloro-9-alkylpurine intermediate.

Workflow for the Synthesis of 2,6,9-Trisubstituted Purine Kinase Inhibitors

Caption: General workflow for synthesizing kinase inhibitors.

This modular approach allows for the creation of large libraries of compounds with diverse substitutions at the C2 and C6 positions, which is essential for structure-activity relationship (SAR) studies to optimize potency and selectivity against specific kinase targets.

Examples of Kinase Targets:

Derivatives of this compound have been investigated as inhibitors of several important oncogenic kinases, including:

-

Bcr-Abl: A tyrosine kinase implicated in chronic myeloid leukemia (CML).[2]

-

Bruton's tyrosine kinase (BTK): A key component of the B-cell receptor signaling pathway, targeted in B-cell malignancies.[2]

-

FMS-like tyrosine kinase 3 (FLT3): Often mutated in acute myeloid leukemia (AML).[2]

-

Cyclin-dependent kinases (CDKs): Master regulators of the cell cycle, making them attractive targets for cancer therapy.[3][12]

Conclusion: A Versatile and Indispensable Tool for Chemical Biology and Drug Discovery

This compound is more than just a chemical compound; it is a strategic tool that empowers medicinal chemists to explore vast chemical space in the quest for novel therapeutics. Its well-defined reactivity, coupled with the biological significance of the purine scaffold, ensures its continued importance in the synthesis of next-generation kinase inhibitors and other targeted therapies. The synthetic methodologies outlined in this guide provide a framework for the rational design and efficient production of innovative drug candidates, underscoring the enduring value of this versatile intermediate in advancing human health.

References

- 1. nbinno.com [nbinno.com]

- 2. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Suzuki-Miyaura cross-coupling reactions of 2-, 6- or 8-halopurines with boronic acids leading to 2-, 6- or 8-aryl- and alkenylpurine derivatives (Martina Havelkova, Dalimil Dvorak, Michael Hocek) [studfile.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-chloro-9-methyl-9H-purine molecular weight and formula

An In-Depth Technical Guide to 2-Chloro-9-methyl-9H-purine: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, explore robust synthetic methodologies, and illuminate its critical role as a versatile intermediate in the creation of potent, biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering field-proven insights grounded in established scientific literature.

Core Physicochemical Properties

This compound is a substituted purine, a class of molecules fundamental to nucleic acid chemistry and cellular signaling. The presence of a chlorine atom at the 2-position and a methyl group at the 9-position makes it a valuable and reactive scaffold for further chemical modification.

The chlorine atom at the C2 position is susceptible to nucleophilic substitution, providing a reactive handle for introducing diverse functionalities. The methyl group at the N9 position is crucial; by occupying this site, it directs further substitutions to other positions on the purine ring, preventing the formation of N7/N9 isomeric mixtures that often complicate the synthesis of purine derivatives. This pre-alkylation is a key strategic choice that simplifies downstream reactions and purification, enhancing overall workflow efficiency.

Below is a summary of its key quantitative properties.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅ClN₄ | [1][2][3][4] |

| Molecular Weight | 168.58 g/mol | [1][2] |

| CAS Number | 2346-73-8 | [1][2][5] |

| Physical State | Solid | |

| Synonyms | 2-chloro-9-methylpurine | [1] |

Below is the two-dimensional chemical structure of this compound.

Caption: 2D Structure of this compound.

Synthesis and Characterization

The synthesis of N9-alkylated purines is a cornerstone of medicinal chemistry. The primary strategy involves the direct alkylation of a purine precursor. A common challenge in purine chemistry is controlling the site of alkylation, as both the N7 and N9 positions are often reactive. The choice of starting material, base, and solvent system is critical to achieving high regioselectivity.

A reliable method for synthesizing this compound would be the N-alkylation of 2-chloropurine. A similar procedure has been documented for the synthesis of 2,6-dichloro-9-methyl-9H-purine from 2,6-dichloropurine using iodomethane and potassium carbonate in DMF.[6] This provides a validated framework for the targeted synthesis.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative methodology based on established procedures for N9-alkylation of purine scaffolds.[6]

-

Reagent Preparation : To a solution of 2-chloropurine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3.0 eq).

-

Causality: DMF is an excellent polar aprotic solvent that readily dissolves the purine and salt. K₂CO₃ is a mild base chosen to deprotonate the N9 position of the purine ring, creating the nucleophilic purine anion required for the subsequent reaction. Cooling the reaction to 0°C helps to control the reaction rate and minimize potential side reactions.

-

-

Alkylation : To the cooled suspension, add iodomethane (CH₃I, 5.0 eq) dropwise.

-

Causality: Iodomethane is the methylating agent. The iodide is an excellent leaving group, facilitating the Sₙ2 reaction where the purine anion attacks the methyl group. An excess is used to drive the reaction to completion.

-

-

Reaction Monitoring : Allow the mixture to stir continuously at 0°C for several hours (e.g., 5 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Trustworthiness: Monitoring by TLC is a self-validating step. By comparing the reaction mixture to the starting material spot, one can confirm the consumption of the reactant and the formation of a new, typically less polar, product.

-

-

Work-up : Upon completion, quench the reaction by adding water. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Causality: Quenching with water dissolves the inorganic salts (like KI and excess K₂CO₃) and stops the reaction. The product, being more organic, will partition into the ethyl acetate layer during extraction.

-

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography.

-

Causality: The brine wash removes residual water from the organic layer. MgSO₄ is a drying agent. Column chromatography separates the target compound from any unreacted starting material, N7-isomer, or other impurities, yielding the pure this compound.

-

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an end-product therapeutic itself. Instead, it serves as a highly valuable intermediate for building more complex molecules with therapeutic potential. Its utility stems from the reactivity of the chlorine at the C2 position and the blocked N9 position, which allows for selective modifications at other sites, primarily C6, via nucleophilic aromatic substitution.

Intermediate for Kinase Inhibitors

A significant application of this purine scaffold is in the synthesis of kinase inhibitors.[7][8] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Purine derivatives can mimic ATP, the natural substrate for kinases, and act as competitive inhibitors.

Derivatives of this compound have been investigated as inhibitors of various kinases, including:

-

Bcr-Abl, BTK, and FLT3-ITD : These are key targets in certain types of leukemia.[7]

-

Cyclin-Dependent Kinases (CDKs) : These are central to cell cycle control, and their inhibition is a strategy for cancer therapy.[8]

The synthesis of these inhibitors often involves a nucleophilic substitution at the C6 position of a related precursor, 2,6-dichloro-9-methyl-purine, followed by further modification at the C2 position. The fundamental purine core is what provides the ATP-mimetic structure.

Caption: Kinase inhibition by a purine-based drug derivative.

Precursor for Antiviral Agents

The purine scaffold is also fundamental to the development of antiviral drugs, particularly nucleoside and nucleotide analogs that interfere with viral replication.[9][10] Derivatives of this compound have been explored in the synthesis of inhibitors against viruses like Hepatitis C (HCV).[11] These compounds can act as chain terminators during viral RNA synthesis or as inhibitors of viral enzymes.

Scaffold for Other Therapeutic Targets

The versatility of the this compound scaffold has led to its use in developing inhibitors for other important cellular targets, such as the molecular chaperone Hsp90, which is critical for the stability of many proteins involved in cancer progression.[12]

Safety, Handling, and Storage

As with any chlorinated heterocyclic compound, proper safety protocols are mandatory when handling this compound and its precursors.

-

Handling : Always handle the compound in a well-ventilated area or a chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, impervious gloves, and a lab coat.[13] Avoid formation of dust and aerosols.[13]

-

Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[13] For long-term stability, storage in an inert atmosphere at low temperatures (e.g., 2-8°C) is recommended for similar purine compounds.

-

Hazards : While specific data for this exact compound is limited, related chlorinated purines are classified as harmful if swallowed or inhaled, and can cause skin and serious eye irritation.[14]

-

Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations. Discharge into the environment must be avoided.[13]

Conclusion

This compound represents a quintessential building block in modern medicinal chemistry. Its pre-defined N9-methylation and reactive C2-chloro group provide a reliable and versatile platform for the synthesis of complex purine derivatives. From kinase inhibitors in oncology to antiviral agents, the strategic use of this intermediate enables the efficient exploration of chemical space and the development of novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling is essential for any research program focused on purine-based drug discovery.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. PubChemLite - this compound (C6H5ClN4) [pubchemlite.lcsb.uni.lu]

- 4. Page loading... [wap.guidechem.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. 2,6-DICHLORO-9-METHYL-9H-PURINE | 2382-10-7 [amp.chemicalbook.com]

- 7. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Synthesis of 9-(2-beta-C-methyl-beta-d-ribofuranosyl)-6-substituted purine derivatives as inhibitors of HCV RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. echemi.com [echemi.com]

- 14. 6-chloro-9-methyl-9H-purine | C6H5ClN4 | CID 94844 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 2-chloro-9-methyl-9H-purine in Medicinal Chemistry

An In-Depth Technical Guide to 2-chloro-9-methyl-9H-purine

As a Senior Application Scientist, one frequently encounters molecular scaffolds that serve as pivotal starting points for complex synthetic endeavors. This compound is a prime example of such a scaffold. While not a therapeutic agent in itself, its value lies in its versatile reactivity, which medicinal chemists exploit to construct vast libraries of purine derivatives. The purine core is a cornerstone of numerous biologically active molecules, most notably as a key component of DNA and RNA, but also as the foundational structure for a class of kinase inhibitors used in oncology and immunology. The strategic placement of a chloro group at the 2-position and a methyl group at the 9-position of the purine ring provides a stable, yet reactive, handle for introducing molecular diversity. This guide offers a comprehensive overview of its structure, synthesis, and chemical behavior, providing researchers with the foundational knowledge required to leverage this important intermediate in drug discovery programs.

Core Molecular Identity: Structure and Nomenclature

The unambiguous identification of a chemical entity is paramount for reproducible scientific work. This compound is systematically identified by its IUPAC name and several key identifiers.

IUPAC Name: this compound[1] Synonyms: 2-chloro-9-methylpurine, 2-chloranyl-9-methyl-purine[1] CAS Number: 2346-73-8[1][2] Molecular Formula: C₆H₅ClN₄[1][3] Molecular Weight: 168.58 g/mol [1]

The structure consists of a fused bicyclic heteroaromatic system, the purine core, which is composed of a pyrimidine ring fused to an imidazole ring. The key substitutions are a chlorine atom at the C2 position and a methyl group on the nitrogen at the N9 position. The N9-methylation is particularly significant as it prevents tautomerization and directs the regioselectivity of subsequent reactions.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is essential for its synthesis, purification, and characterization. The data below is compiled from various chemical databases and is crucial for quality control in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅ClN₄ | [1][3] |

| Molecular Weight | 168.58 g/mol | [1] |

| CAS Number | 2346-73-8 | [1] |

| Appearance | Expected to be a solid | |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Topological Polar Surface Area | 43.6 Ų | [4] |

| Canonical SMILES | CN1C=NC2=CN=C(N=C21)Cl | [1] |

| InChI Key | AMVDDOZWEOPXRR-UHFFFAOYSA-N | [1] |

Spectroscopic Elucidation

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The most downfield signals would correspond to the two aromatic protons on the purine core (H6 and H8). The N-methyl group (N9-CH₃) would appear as a sharp singlet further upfield, typically in the 3.5-4.0 ppm range, with its exact shift influenced by the solvent.

-

¹³C NMR: The carbon spectrum will show six distinct signals for the C₆ core. The carbon atom attached to the chlorine (C2) will be significantly affected by the electronegative halogen. The methyl carbon will appear at high field. For comparison, the related compound 2,6-dichloro-9-methyl-9H-purine provides a useful reference for signal locations.[5]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a distinctive M+2 peak with about one-third the intensity of the M⁺ peak is expected, confirming the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C=N and C=C stretching vibrations from the aromatic purine core, as well as C-H stretching from the aromatic and methyl groups.

Synthesis Protocol: A Guided Pathway

The synthesis of this compound is most efficiently achieved from commercially available, more highly halogenated purines. The key challenge in purine chemistry is controlling the site of substitution (regioselectivity). A common and reliable strategy involves the selective methylation of 2,6-dichloropurine, followed by a subsequent reaction if needed, although direct methylation of 2-chloropurine is also a viable route.

A robust method for preparing N9-alkylated purines involves the reaction of the parent purine with an alkyl halide in the presence of a base.[6] The choice of base and solvent is critical to favor N9 alkylation over N7 alkylation.

Experimental Protocol: N9-Methylation of 2,6-Dichloropurine

This protocol outlines a common approach, which involves a regioselective methylation followed by a potential (though not always necessary for this specific target) selective reaction at the C6 position. A more direct synthesis might involve the methylation of 2-chloropurine. However, starting with 2,6-dichloropurine is a versatile approach that allows for diversification at both the C2 and C6 positions.[7]

-

Reaction Setup: To a solution of 2,6-dichloropurine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq).

-

Rationale: DMF is an excellent polar aprotic solvent that readily dissolves the purine and the base. K₂CO₃ is a mild base sufficient to deprotonate the purine N9-H, making it nucleophilic, while minimizing side reactions.

-

-

Methylation: Add methyl iodide (CH₃I) (1.1 eq) dropwise to the stirred suspension at room temperature.

-

Rationale: Methyl iodide is a potent methylating agent. Adding it dropwise helps to control any potential exotherm. A slight excess ensures complete consumption of the starting material. N9-alkylation is generally favored over N7 for steric and electronic reasons in this system.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2,6-dichloropurine spot is consumed.

-

Rationale: TLC provides a simple and rapid way to assess the conversion of the starting material into the product (2,6-dichloro-9-methyl-9H-purine), which will have a different Rf value.

-

-

Workup: Once the reaction is complete, pour the mixture into ice water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Rationale: This aqueous workup removes the DMF solvent and inorganic salts. Ethyl acetate is a common extraction solvent for moderately polar organic compounds.

-

-

Purification: Purify the crude product by column chromatography on silica gel to yield 2,6-dichloro-9-methyl-9H-purine.

-

Rationale: Chromatography is necessary to separate the desired N9-methylated product from any N7-isomer and unreacted starting materials.

-

To obtain the target compound this compound from the resulting 2,6-dichloro-9-methyl-9H-purine, a selective reaction to remove the C6-chloro group would be required, for example, via catalytic hydrogenation. However, for many applications, the 2,6-dichloro-9-methyl intermediate is itself the desired starting point for further functionalization.

Caption: Synthetic workflow for N9-methylation of 2,6-dichloropurine.

Chemical Reactivity: A Gateway to Purine Analogs

The synthetic utility of this compound stems from the reactivity of the chlorine atom at the C2 position. This position is susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of a wide array of functional groups. The electron-withdrawing nature of the purine ring system activates the C2 position towards nucleophilic attack.

Common transformations include reactions with:

-

O-Nucleophiles: Alkoxides (e.g., sodium methoxide) can displace the chloride to form 2-alkoxy derivatives.[8]

-

N-Nucleophiles: Amines (primary or secondary) are commonly used to synthesize 2-amino-purine derivatives. This is a cornerstone reaction in the synthesis of many kinase inhibitors. For instance, 2-chloro-9-methyl-6-(benzylamino)purine is a known intermediate in the synthesis of Olomoucine, a cyclin-dependent kinase (CDK) inhibitor.[9]

-

S-Nucleophiles: Thiolates can be used to introduce sulfur-containing moieties.[8]

-

C-Nucleophiles: Under specific conditions, often palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), carbon-carbon bonds can be formed, linking aryl or alkyl groups to the C2 position.[7]

Caption: Nucleophilic substitution pathways for this compound.

Handling and Safety Considerations

As with any chlorinated heterocyclic compound, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. While specific toxicity data is limited, related chloropurines are classified as harmful if swallowed or inhaled and can cause skin and eye irritation.[4] Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its well-defined structure, predictable reactivity at the C2 position, and straightforward synthesis make it an ideal starting point for the development of novel purine-based compounds. For researchers in drug discovery, a solid understanding of this intermediate's properties and chemical behavior is essential for designing efficient synthetic routes to new generations of therapeutic agents, particularly in the realm of kinase inhibition.

References

- 1. americanelements.com [americanelements.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. Page loading... [guidechem.com]

- 4. 6-chloro-9-methyl-9H-purine | C6H5ClN4 | CID 94844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-DICHLORO-9-METHYL-9H-PURINE(2382-10-7) 1H NMR spectrum [chemicalbook.com]

- 6. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An efficient synthesis of 2-substituted 6-methylpurine bases and nucleosides by Fe- or Pd-catalyzed cross-coupling reactions of 2,6-dichloropurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. 2-Chloro-9-methyl-6-(benzylamino)purine (>90%) [cymitquimica.com]

A Technical Guide to the Solubility of 2-chloro-9-methyl-9H-purine in Organic Solvents

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Characteristics of 2-chloro-9-methyl-9H-purine in Organic Solvents.

This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in medicinal chemistry and drug discovery. A thorough understanding of its solubility is critical for reaction optimization, purification, formulation, and conducting biological assays. This document outlines the theoretical principles governing its solubility, provides a detailed experimental protocol for its determination, and discusses the practical implications for laboratory work.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a pivotal physicochemical property that influences its entire development lifecycle. Poor solubility can lead to challenges in synthesis, purification, and formulation, potentially causing unreliable results in biological screening and impeding preclinical development.[1][2] This guide focuses on this compound, a substituted purine derivative, and offers a scientific framework for understanding and experimentally determining its solubility in various organic solvents. While specific quantitative data for this compound is not extensively published, this guide synthesizes established principles of organic chemistry and proven experimental methodologies to empower researchers in their handling and application of this molecule.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent.[3][4] The dissolution process involves overcoming the lattice energy of the solid (solute-solute interactions) and the intermolecular forces within the solvent (solvent-solvent interactions) to form new solute-solvent interactions.

Molecular Structure of this compound:

The this compound molecule possesses several structural features that dictate its solubility profile:

-

Purine Core: The bicyclic purine ring system is largely aromatic and hydrophobic, contributing to its solubility in non-polar solvents.[5]

-

Nitrogen Atoms: The four nitrogen atoms in the purine ring can act as hydrogen bond acceptors, allowing for interactions with protic solvents.

-

Chloro Group: The chloro-substituent at the 2-position is electron-withdrawing and adds to the molecule's polarity.

-

Methyl Group: The methyl group at the 9-position is non-polar and contributes to the hydrophobic character of the molecule.

Based on these features, a qualitative prediction of solubility in different classes of organic solvents can be made.

Predicted Solubility Profile

While experimental data is sparse, the following table provides an estimated qualitative solubility of this compound in common organic solvents based on its chemical structure and general principles of solubility for purine derivatives.[6]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents can effectively solvate the purine ring through dipole-dipole interactions and can interact with the nitrogen atoms. |

| Polar Protic | Methanol, Ethanol | Moderate | The hydroxyl groups of alcohols can act as hydrogen bond donors to the nitrogen atoms of the purine ring. However, the hydrophobic purine core limits high solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The polarity of these solvents is suitable for dissolving the moderately polar this compound. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | These solvents are less polar than chlorinated solvents and will have weaker interactions with the solute. |

| Non-polar | Hexanes, Toluene | Low | The significant polarity introduced by the purine ring and the chloro group results in poor solubility in non-polar hydrocarbon solvents. |

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative solubility data, an experimental determination is essential. The shake-flask method is a reliable technique for determining thermodynamic (or equilibrium) solubility.[2][7][8][9] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

-

Pipette a known volume of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the larger particles to settle.

-

Centrifuge the vials to pellet the remaining undissolved solid.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining fine particles. This step is crucial to avoid artificially high solubility readings.

-

-

Quantification:

-

Accurately dilute a known volume of the clear filtrate with the appropriate solvent.

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the diluted sample and the calibration standards by a suitable analytical method such as HPLC-UV or LC-MS.

-

Construct a calibration curve and determine the concentration of this compound in the diluted sample.

-

Calculate the original solubility in the saturated solution, accounting for the dilution factor. The solubility is typically reported in units of mg/mL or mol/L.

-

Factors Influencing Solubility and Practical Considerations

Several factors can influence the solubility of this compound and should be considered during its use in research and development.

Temperature

In most cases, the solubility of a solid in a liquid increases with temperature.[3] This is an endothermic process where heat is absorbed to break the crystal lattice of the solid. For recrystallization procedures, this property is exploited by dissolving the compound in a hot solvent and allowing it to crystallize upon cooling.

Solvent Polarity

As discussed in the theoretical framework, the polarity of the solvent is a primary determinant of solubility. A systematic approach to solvent screening, covering a range of polarities, is recommended for optimizing reaction conditions or purification methods.

pH (in aqueous systems)

Although this guide focuses on organic solvents, it is important to note that in aqueous media, the solubility of purine derivatives can be significantly influenced by pH. The nitrogen atoms in the purine ring can be protonated at acidic pH, forming a more soluble cationic species.

The following diagram illustrates the key intermolecular forces at play during the dissolution of this compound in different types of solvents.

Caption: Intermolecular Interactions and Solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. By combining theoretical principles with a robust experimental protocol, researchers and drug development professionals can effectively manage and utilize this important chemical entity. Accurate solubility data is a cornerstone of efficient and reproducible scientific research, and the methodologies outlined herein provide a clear path to obtaining this critical information.

References

- 1. charnwooddiscovery.com [charnwooddiscovery.com]

- 2. evotec.com [evotec.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.ws [chem.ws]

- 5. benchchem.com [benchchem.com]

- 6. teledynelabs.com [teledynelabs.com]

- 7. enamine.net [enamine.net]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. creative-biolabs.com [creative-biolabs.com]

Technical Guide: Physicochemical Characterization of 2-chloro-9-methyl-9H-purine

An In-depth Analysis of its Melting Point and Physical State for Research and Development Applications

Abstract: This technical guide provides a comprehensive examination of the physicochemical properties of 2-chloro-9-methyl-9H-purine, with a primary focus on its melting point and solid-state characteristics. Intended for researchers, chemists, and professionals in drug development, this document synthesizes empirical data with theoretical principles to offer a robust understanding of this key synthetic intermediate. We will explore the structural attributes that dictate its physical state, present a detailed methodology for accurate melting point determination, and discuss the implications of these properties in a laboratory and manufacturing context. This guide is grounded in authoritative data to ensure scientific integrity and practical applicability.

Introduction to this compound

This compound is a substituted purine derivative that serves as a valuable building block in synthetic organic chemistry and medicinal chemistry. The purine scaffold is a fundamental component of nucleic acids and a privileged structure in drug discovery, appearing in numerous therapeutic agents. The strategic placement of a chloro group at the 2-position and a methyl group at the 9-position of the purine ring creates a versatile intermediate for further functionalization, enabling the synthesis of a wide array of more complex molecules with potential biological activity.[1][2] Understanding the fundamental physicochemical properties of this compound, such as its melting point and physical state, is a critical first step for its effective use in any research or development setting.

Core Physicochemical Properties

The physical state and melting point of a compound are direct manifestations of its molecular structure and the intermolecular forces at play. For this compound, these properties are well-defined and critical for handling, storage, and reaction setup.

Physical State

Under standard laboratory conditions, this compound exists as a solid. A synthesis procedure for the compound describes the final product as a "white solid".[3] This solid nature is typical for purine derivatives of similar molecular weight, which can pack efficiently into a crystal lattice.

Melting Point

The melting point is a definitive and readily measurable physical constant for a pure crystalline solid. It provides a reliable indicator of purity; impurities typically depress and broaden the melting range. The established melting point for this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 2346-73-8 | [4] |

| Molecular Formula | C₆H₅ClN₄ | [4] |

| Molecular Weight | 168.58 g/mol | [5] |

| Physical Appearance | White Solid | [3] |

| Melting Point | 129-130 °C | [4] |

Experimental Protocol: Melting Point Determination

To ensure the identity and purity of this compound in a laboratory setting, a precise melting point determination is essential. The following protocol outlines a standard, self-validating methodology using a digital melting point apparatus.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and homogenous. If necessary, gently crush the crystalline solid into a fine powder using a mortar and pestle.

-

Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface. Proper packing is crucial for efficient heat transfer.

-

-

Apparatus Setup:

-

Calibrate the melting point apparatus using certified standards (e.g., benzophenone, caffeine) to ensure accuracy.

-

Set the starting temperature to approximately 115-120 °C, which is 10-15 °C below the expected melting point of 129 °C.

-

Set a slow ramp rate, typically 1-2 °C per minute. A slow rate is critical for allowing the sample and the thermometer to be in thermal equilibrium, yielding an accurate melting range.

-

-

Measurement:

-

Insert the packed capillary tube into the heating block of the apparatus.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (T₂).

-

-

Interpretation:

-

The melting range is reported as T₁ - T₂.

-

For a pure sample of this compound, this range should be narrow (typically ≤ 1 °C) and fall within the literature value of 129-130 °C.[4]

-

A broad melting range (e.g., > 2 °C) or a depressed value suggests the presence of impurities.

-

Workflow Diagram

Caption: Workflow for accurate melting point determination.

Structural Basis for Physicochemical Properties

The melting point of 129-130 °C and the solid state of this compound are direct consequences of its molecular architecture.

-

Planarity and Stacking: The purine ring system is aromatic and largely planar. This planarity allows for efficient crystal packing through π-π stacking interactions between the rings of adjacent molecules.

-

Dipole-Dipole Interactions: The presence of electronegative nitrogen atoms and a chlorine atom creates permanent dipoles within the molecule. These lead to dipole-dipole interactions in the solid state, which contribute significantly to the lattice energy and require substantial thermal energy to overcome.

-

Absence of Hydrogen Bonding: Unlike unsubstituted purine or its isomers with N-H protons, the 9-methyl group in this compound prevents hydrogen bonding at this position. This distinguishes it from related compounds like 2-chloro-9H-purine, which can act as hydrogen bond donors, and generally results in a comparatively lower melting point than its N-H analogue.

Synthesis Context and Handling

A common synthetic route to this compound involves the methylation of 2-chloro-9H-purine.[3] This reaction highlights the importance of understanding the starting material's properties to control the reaction conditions effectively.

Synthesis Workflow

Caption: Synthesis of this compound.

Handling and Storage

Given its solid nature and melting point, this compound is stable at room temperature. Standard handling procedures for solid chemical reagents should be followed. For long-term stability, it is advisable to store the compound in a cool, dry place in a tightly sealed container to prevent moisture absorption, which could affect purity and subsequent reactions.

Conclusion

The melting point of this compound is a well-characterized value of 129-130 °C, and it exists as a crystalline solid under ambient conditions.[4] These properties are governed by the compound's planar structure, which allows for strong intermolecular forces through π-π stacking and dipole-dipole interactions. Accurate determination of its melting point serves as a reliable method for identity confirmation and purity assessment. A thorough understanding of these fundamental physicochemical characteristics is indispensable for the successful application of this versatile purine derivative in research and synthetic chemistry.

References

- 1. Synthesis of 9-(2-beta-C-methyl-beta-d-ribofuranosyl)-6-substituted purine derivatives as inhibitors of HCV RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. Page loading... [wap.guidechem.com]

The Unseen Engine: 2-Chloro-9-methyl-9H-purine as a Cornerstone in Modern Drug Discovery

A Senior Application Scientist's Perspective on a Privileged Scaffold

Foreword: In the landscape of medicinal chemistry, certain molecular frameworks repeatedly emerge as keystones in the development of novel therapeutics. These "privileged scaffolds" offer a unique combination of structural rigidity, synthetic versatility, and the ability to interact with a wide array of biological targets. This guide delves into the core biological significance of one such molecule: 2-chloro-9-methyl-9H-purine. While not a therapeutic agent in its own right, its true power lies in its role as a fundamental building block for a multitude of biologically active compounds, from potent kinase inhibitors to novel antiviral candidates. Herein, we will explore the synthesis, chemical reactivity, and, most importantly, the downstream biological activities of compounds derived from this unassuming yet powerful purine derivative.

The Foundation: Synthesis and Chemical Profile of this compound

The utility of this compound stems from its straightforward synthesis and the strategic placement of its reactive sites. The purine core itself is a well-established pharmacophore, mimicking endogenous nucleosides and enabling interactions with a host of enzymes.[1] The methyl group at the N-9 position is crucial, as it blocks one of the common sites for glycosylation, thereby directing further substitutions and influencing the solubility and metabolic stability of its derivatives.[2]

The key to its synthetic versatility lies in the chlorine atom at the C-2 position. This halogen provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups and the systematic exploration of the chemical space around the purine core. This strategic reactivity is the primary reason why this compound is a favored starting material in many medicinal chemistry campaigns.

A Scaffold for Precision Targeting: Kinase Inhibitors Derived from this compound

The deregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3] The this compound scaffold has been instrumental in the development of potent and selective kinase inhibitors.

Targeting Hematological Malignancies: Bcr-Abl, BTK, and FLT3-ITD Inhibitors

Researchers have successfully utilized this compound as a starting point for the synthesis of 2,6,9-trisubstituted purine derivatives with significant inhibitory activity against kinases implicated in leukemia and lymphoma.[4] By reacting this compound with various amines at the C-6 position and subsequently modifying the C-2 position, a library of compounds can be generated.

Experimental Workflow: Synthesis of 2,6,9-Trisubstituted Purine Kinase Inhibitors

Caption: Synthetic pathway from this compound to targeted kinase inhibitors.

This approach has yielded compounds with potent inhibitory activity against key oncogenic kinases:

| Derivative Class | Target Kinase | Example IC50 | Reference |

| 2,6,9-Trisubstituted Purines | Bcr-Abl | 70 nM | [4] |

| 2,6,9-Trisubstituted Purines | BTK | 0.41 µM | [4] |

| 2,6,9-Trisubstituted Purines | FLT3-ITD | 0.38 µM | [4] |

The causality behind these experimental choices lies in the structure-activity relationships (SAR) that have been established. For instance, the introduction of an arylpiperazinyl moiety at the C-6 position has been shown to be beneficial for cytotoxic activity against cancer cell lines.[5]

Dual Src/Abl Inhibition for Broader Efficacy

The this compound scaffold has also been elaborated to create dual inhibitors of Src and Abl kinases.[1][6] These inhibitors are of particular interest as they can target both the active and inactive conformations of the kinases, potentially overcoming resistance mechanisms. The synthesis of these compounds often involves a Heck coupling reaction to introduce an arenethenyl group at the N-9 position of a purine precursor, which can be derived from this compound.

Signaling Pathway: Inhibition of Src/Abl Kinases

Caption: Mechanism of action for Src/Abl kinase inhibitors derived from a purine scaffold.

Expanding the Therapeutic Reach: Antiviral and Other Applications

The versatility of the this compound scaffold extends beyond oncology. Its derivatives have been investigated as potential antiviral agents, particularly against HCV.[7] The rationale for this application lies in the ability of purine analogs to act as nucleoside mimics and interfere with viral replication by inhibiting viral polymerases.

Purine Nucleoside Analogs as Antiviral Agents

By modifying the this compound core to resemble natural nucleosides, for example by introducing a ribose or a ribose-like moiety at the N-9 position, it is possible to create molecules that are recognized by viral enzymes. These nucleoside analogs can then be incorporated into the growing viral RNA or DNA chain, leading to chain termination and inhibition of viral replication.[8][9]

Protocol: In Vitro Antiviral Activity Assay

-

Cell Culture: Seed susceptible host cells (e.g., Huh-7 cells for HCV) in 96-well plates and incubate until a confluent monolayer is formed.

-

Compound Preparation: Prepare serial dilutions of the test compounds derived from this compound in cell culture medium.

-

Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

-

Treatment: After a brief incubation period to allow for viral entry, remove the inoculum and add the media containing the test compounds.

-

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

-

Quantification of Viral Replication: Measure the extent of viral replication using a suitable method, such as quantitative PCR (qPCR) for viral RNA or an enzyme-linked immunosorbent assay (ELISA) for a viral protein.

-

Data Analysis: Calculate the 50% effective concentration (EC50) of the test compounds, which is the concentration that inhibits viral replication by 50%.

Future Directions and Conclusion

The this compound scaffold continues to be a valuable tool in the arsenal of medicinal chemists. Its synthetic tractability and the proven biological activity of its derivatives ensure its continued relevance in the quest for new drugs. Future research will likely focus on the development of more complex and highly substituted derivatives with enhanced selectivity and potency. The exploration of novel substitutions at the C-2 and C-6 positions, as well as the synthesis of novel nucleoside analogs, will undoubtedly lead to the discovery of new therapeutic agents for a wide range of diseases.

References

- 1. 9-(Arenethenyl)purines as dual Src/Abl kinase inhibitors targeting the inactive conformation: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Evaluation of 2,6-Modified Purine 2′-C-Methyl Ribonucleosides as Inhibitors of HCV Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

2-Chloro-9-methyl-9H-purine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-chloro-9-methyl-9H-purine, a pivotal purine analog in contemporary chemical biology and drug discovery. The document elucidates its chemical properties, synthesis, and its significant role as a versatile intermediate in the development of targeted therapeutics. Detailed experimental protocols, mechanistic insights, and potential applications are discussed to empower researchers in leveraging this compound for their scientific pursuits.

Introduction: The Significance of Purine Analogs in Modern Therapeutics

Purine analogs represent a cornerstone in the development of a wide array of therapeutic agents, particularly in oncology and virology. By mimicking endogenous purines, these synthetic molecules can competitively inhibit key enzymes involved in nucleic acid synthesis, disrupt DNA and RNA replication, and modulate cellular signaling pathways, ultimately leading to apoptosis or cell cycle arrest in rapidly proliferating cells.[1][2][3] The strategic modification of the purine scaffold allows for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties.

This compound (C₆H₅ClN₄) has emerged as a crucial building block in the synthesis of complex, multi-substituted purine derivatives. Its unique chemical architecture, featuring a reactive chlorine atom at the 2-position and a methyl group at the 9-position, offers a strategic platform for introducing diverse functional groups, thereby enabling the exploration of vast chemical spaces in the quest for novel drug candidates.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development.

| Property | Value | Source |

| CAS Number | 2346-73-8 | --INVALID-LINK-- |

| Molecular Formula | C₆H₅ClN₄ | --INVALID-LINK-- |

| Molecular Weight | 168.58 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | Inferred from typical purine analogs |

| Solubility | Soluble in organic solvents such as DMF and DMSO | Inferred from synthesis protocols |

The structural integrity and purity of this compound are paramount for its use in downstream applications. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are routinely employed for its characterization.

Synthesis of this compound: A Methodological Deep Dive

The synthesis of this compound is typically achieved through the N9-alkylation of a suitable purine precursor. The following protocol is a representative method derived from established procedures for purine alkylation.

Reaction Principle

The synthesis hinges on the nucleophilic character of the purine ring nitrogen atoms. In the presence of a base, a proton is abstracted from the purine ring, generating a purine anion that can then react with an alkylating agent, in this case, a methylating agent. The regioselectivity of the alkylation (N7 vs. N9) can be influenced by the choice of solvent, base, and the nature of the purine precursor. For many purine derivatives, alkylation preferentially occurs at the N9 position.[4]

Detailed Experimental Protocol: N9-Methylation of 2-Chloropurine

This protocol outlines a plausible method for the synthesis of this compound starting from 2-chloropurine.

Materials:

-

2-Chloropurine

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloropurine (1 equivalent) in anhydrous DMF.

-

Addition of Base: Add anhydrous potassium carbonate (1.5-2 equivalents) to the solution. The suspension is stirred vigorously.

-

Methylation: Slowly add methyl iodide (1.1-1.2 equivalents) to the reaction mixture at room temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the potassium carbonate. The DMF is then removed under reduced pressure.

-

Extraction: The residue is dissolved in ethyl acetate and washed with water and brine to remove any remaining DMF and inorganic salts. The organic layer is dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Role as a Synthetic Intermediate in Drug Discovery

The primary utility of this compound lies in its role as a versatile precursor for the synthesis of more complex and biologically active molecules. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of substituents.

General Reaction Scheme for Derivatization

The derivatization of this compound typically involves the displacement of the C2-chloro group with various nucleophiles, such as amines, thiols, or alcohols. This reaction is often facilitated by a base and can be carried out in a suitable solvent.

Caption: General derivatization of this compound.

Case Study: Synthesis of mTOR Inhibitors

Recent studies have demonstrated the use of 9-methyl-9H-purine derivatives as potent mTOR inhibitors for cancer therapy.[5] In a representative synthetic pathway, a this compound scaffold could be reacted with various amines to generate a library of compounds for biological screening. The subsequent biological evaluation of these derivatives has identified lead compounds that induce cell cycle arrest and autophagy in cancer cell lines.[5]

Case Study: Development of Cyclin-Dependent Kinase (CDK) Inhibitors

Substituted purine derivatives have also been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer.[6] Synthetic strategies often involve the modification of the purine core at the C2, C6, and N9 positions to optimize inhibitory activity and selectivity. This compound can serve as a starting material for the synthesis of such C2-substituted purine libraries.

Biological Implications and Potential Mechanisms of Action

While this compound is primarily utilized as a synthetic intermediate, its identity as a purine analog suggests potential, albeit likely modest, intrinsic biological activity. Purine analogs can interfere with cellular metabolism and signaling in several ways:

-

Inhibition of DNA Synthesis: By mimicking endogenous purines, these analogs can be incorporated into DNA, leading to chain termination and the inhibition of replication.[1][2][3]

-

Induction of Apoptosis: The disruption of nucleic acid synthesis and other cellular processes by purine analogs can trigger programmed cell death.[1][2][3]

-

Modulation of Kinase Signaling: The purine scaffold is a common feature in many kinase inhibitors. It is plausible that even simple purine analogs could exhibit some level of interaction with the ATP-binding pocket of various kinases, although likely with low affinity and specificity.

Purinergic Signaling and the mTORC1 Pathway

The mTORC1 signaling network, a central regulator of cell growth and proliferation, is sensitive to changes in cellular purine nucleotide levels.[5] Depletion of purines has been shown to inhibit mTORC1 signaling. While the direct effect of this compound on this pathway has not been reported, it is conceivable that as a purine analog, it or its metabolites could influence the cellular purine pool and consequently modulate mTORC1 activity.

Caption: Potential influence on the mTORC1 signaling pathway.

Conclusion and Future Directions

This compound is a valuable and versatile chemical entity for researchers and drug development professionals. Its primary strength lies in its utility as a synthetic intermediate, providing a robust platform for the generation of diverse libraries of purine derivatives with therapeutic potential. Future research efforts should continue to explore the derivatization of this scaffold to identify novel inhibitors of key biological targets. Furthermore, while its direct biological effects may be limited, a more detailed investigation into its metabolic fate and potential off-target effects would provide a more complete understanding of its biological profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]